molecular formula C11H12N2O2 B13930356 5-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

5-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

Cat. No.: B13930356
M. Wt: 204.22 g/mol
InChI Key: XVUGLKYZPRWYLF-UHFFFAOYSA-N
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Description

5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile is an organic compound that features a pyridine ring substituted with a nitrile group and a tetrahydropyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile typically involves the reaction of 2-chloropyridine with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the tetrahydropyran ring can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile is unique due to the combination of the tetrahydropyran ring and the nitrile-substituted pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(oxan-4-yloxy)pyridine-2-carbonitrile

InChI

InChI=1S/C11H12N2O2/c12-7-9-1-2-11(8-13-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-6H2

InChI Key

XVUGLKYZPRWYLF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CN=C(C=C2)C#N

Origin of Product

United States

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